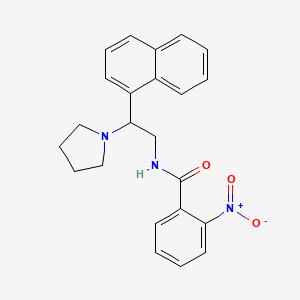
N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzamide, also known as NPY-NB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and has been extensively studied for its mechanism of action and physiological effects.
Scientific Research Applications
Oxidation and Reduction Processes
Research has highlighted the enzyme-catalyzed oxidation processes involving similar naphthalene derivatives. For instance, naphthalene dioxygenase from Pseudomonas sp. has been shown to oxidize toluene and ethylbenzene, producing benzyl alcohol, benzaldehyde, and other derivatives through reactions involving benzylic monooxygenation and dioxygen-dependent alcohol oxidation (Lee & Gibson, 1996). This suggests potential biotechnological applications in environmental remediation or synthetic chemistry.
Electropolymerization and Conducting Polymers
Derivatized bis(pyrrol-2-yl) arylenes, including those with naphthalene units, have been synthesized and shown to oxidize at relatively low potentials, forming stable conducting polymers (Sotzing et al., 1996). This research opens pathways for the development of new materials with potential applications in electronics and energy storage.
Synthesis of Pyrroles and Porphyrins
The synthesis of pyrroles fused with aromatic rings, including naphthalene derivatives, has been demonstrated, offering a route to highly conjugated porphyrins (Ono et al., 1996). These compounds have significant implications for the development of novel organic semiconductors and photovoltaic devices.
Antiviral Activities
Some naphthalene derivatives have been synthesized and tested for antiviral activities, showing promising results against the H5N1 virus (Flefel et al., 2014). This suggests potential applications in the development of new antiviral drugs.
Coordination Polymers and Sensing
Naphthalene dicarboxylate has been utilized in the synthesis of coordination polymers, which exhibit strong fluorescence and can act as efficient sensors for detecting nitroaromatic compounds, indicating applications in security and environmental monitoring (Guo et al., 2013).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of N-substituted p-nitroaniline molecules, including naphthalene derivatives, have been theoretically studied, showing large hyperpolarizability. This indicates potential uses in photovoltaic device fabrication (Varghese et al., 2019).
properties
IUPAC Name |
N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-23(20-11-3-4-13-21(20)26(28)29)24-16-22(25-14-5-6-15-25)19-12-7-9-17-8-1-2-10-18(17)19/h1-4,7-13,22H,5-6,14-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJHJURXUAATNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

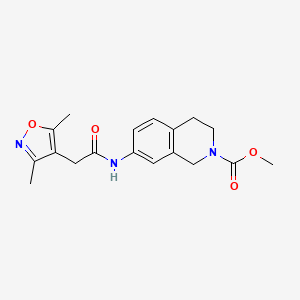
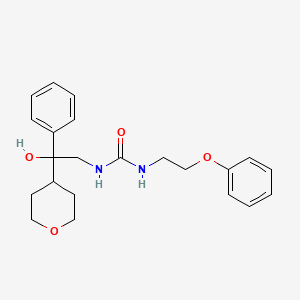
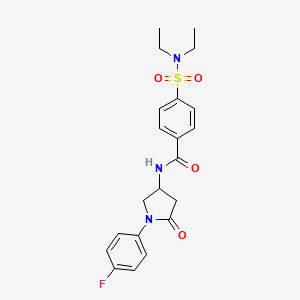
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2930769.png)
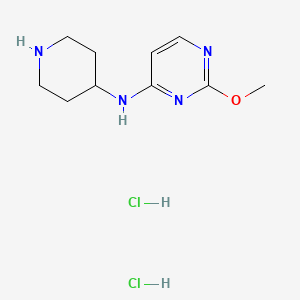

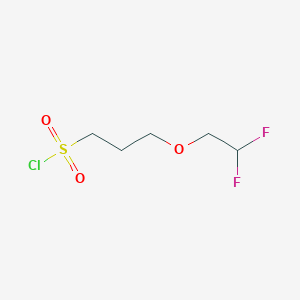
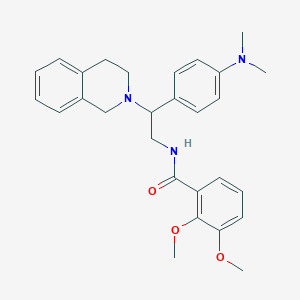
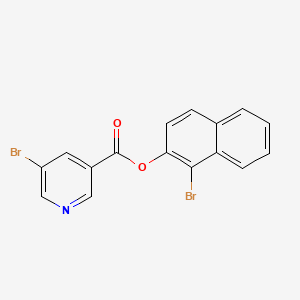
![(Z)-1-(4-methylbenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2930782.png)
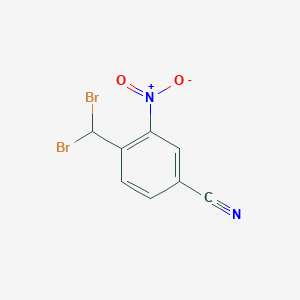
![2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B2930785.png)
![(5-Chlorothiophen-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2930787.png)
